H-Phe-leu-obzl
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Overview
Description
H-Phe-leu-obzl, also known as N-phenylalanyl-L-leucine benzyl ester, is a dipeptide derivative. It is a synthetic compound that combines phenylalanine and leucine, two essential amino acids, with a benzyl ester group. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Phe-leu-obzl typically involves the coupling of phenylalanine and leucine with a benzyl ester group. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a resin-bound peptide chain. The benzyl ester group is introduced during the final step of the synthesis.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The reaction conditions are carefully controlled to optimize yield and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions: H-Phe-leu-obzl undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.
Reduction: The benzyl ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Hydrolysis: Phenylalanine, leucine, and benzyl alcohol.
Oxidation: Phenylalanine derivatives.
Reduction: Benzyl alcohol and the corresponding dipeptide.
Scientific Research Applications
H-Phe-leu-obzl has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthetic routes.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential as a drug delivery vehicle due to its stability and biocompatibility.
Industry: Utilized in the production of peptide-based materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of H-Phe-leu-obzl involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl ester group enhances the compound’s stability and facilitates its transport across cell membranes. Once inside the cell, the compound can be hydrolyzed to release the active dipeptide, which can then interact with its target proteins and modulate their activity.
Comparison with Similar Compounds
H-Phe-leu-obzl can be compared with other dipeptide derivatives, such as:
N-phenylalanyl-L-leucine methyl ester: Similar structure but with a methyl ester group instead of a benzyl ester.
N-phenylalanyl-L-leucine ethyl ester: Similar structure but with an ethyl ester group instead of a benzyl ester.
N-phenylalanyl-L-leucine tert-butyl ester: Similar structure but with a tert-butyl ester group instead of a benzyl ester.
Uniqueness: this compound is unique due to its benzyl ester group, which provides enhanced stability and reactivity compared to other ester derivatives. This makes it particularly useful in peptide synthesis and research applications.
Properties
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-16(2)13-20(22(26)27-15-18-11-7-4-8-12-18)24-21(25)19(23)14-17-9-5-3-6-10-17/h3-12,16,19-20H,13-15,23H2,1-2H3,(H,24,25)/t19-,20-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHGLYHPTKLTQMK-PMACEKPBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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